molecular formula C11H17NO4 B1380366 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 1502074-38-5

1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B1380366
CAS No.: 1502074-38-5
M. Wt: 227.26 g/mol
InChI Key: YVOYEEBSBBDJPI-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved through various methods:

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through nucleophilic addition-elimination reactions, forming a tetrahedral intermediate. The deprotection involves protonation of the carbonyl oxygen, elimination of the tert-butyl group, and decarboxylation to release the free amine .

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its Boc protecting group, which offers stability and ease of removal under mild conditions. Similar compounds include:

These compounds share the common feature of having a Boc protecting group, which provides stability and ease of removal, making them valuable in various synthetic applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOYEEBSBBDJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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